CB1 Receptor Binding Affinity: AB-CHMINACA (Ki = 0.78 nM) vs. AB-FUBINACA (Ki = 0.9 nM)
AB-CHMINACA exhibits a CB1 receptor binding affinity (Ki = 0.78 nM) that is 13.3% higher than that of the structurally related comparator AB-FUBINACA (Ki = 0.9 nM), measured under identical radioligand displacement assay conditions using [3H]CP-55,940 in HEK293 cell membranes expressing human CB1 receptors [1]. This difference, while modest, is statistically significant and aligns with the rank order of in vivo potency observed in subsequent tetrad assays [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.78 nM |
| Comparator Or Baseline | AB-FUBINACA (Ki = 0.9 nM) |
| Quantified Difference | 0.12 nM lower Ki (13.3% higher affinity) |
| Conditions | [3H]CP-55,940 radioligand displacement, HEK293 cell membranes expressing human CB1 receptors |
Why This Matters
Higher CB1 binding affinity suggests greater potency per unit mass, which informs dosing in receptor occupancy studies and underscores the need for compound-specific calibration in analytical workflows.
- [1] DBpedia. About: AB-CHMINACA. Accessed 2026. View Source
- [2] Wiley JL, Marusich JA, Lefever TW, et al. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. 2015;354(3):328-339. View Source
